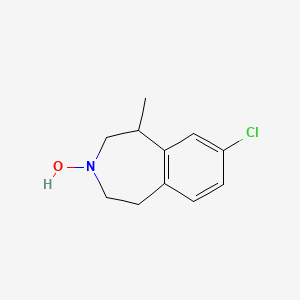

Lorcaserin N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロルカセリン N-オキシドは、セロトニン 2C 受容体アゴニストとして知られるロルカセリンの誘導体です。 ロルカセリンは、満腹感を促進し、食物摂取量を減らす能力により、肥満の治療に主に用いられてきました 。 ロルカセリン N-オキシドは、ロルカセリンの酸化型として、母体化合物の薬理学的特性の一部を保持しながら、独自の化学的および生物学的特性を提供する可能性があります。

準備方法

合成ルートと反応条件

ロルカセリン N-オキシドの合成は、通常、ロルカセリンの酸化を伴います。 N-オキシドを合成するための一般的な方法の1つは、メタノール中で、チタンシリカライト(TS-1)などの触媒の存在下で、過酸化水素(H₂O₂)を使用することです 。 この方法は効率的で環境に優しく、目的のN-オキシドを高い収率で提供します。

工業生産方法

ロルカセリン N-オキシドの工業生産は、同様の酸化プロトコルに従いますが、より大規模になります。 連続式反応器の使用により、プロセスの効率と安全性を高め、製品の品質と収率の一貫性を確保できます。

化学反応の分析

反応の種類

ロルカセリン N-オキシドは、次のようなさまざまな化学反応を起こす可能性があります。

還元: N-オキシド基は、亜鉛と酢酸などの還元剤を使用して、母体アミンに戻すことができます。

置換: N-オキシド基は、求核置換反応に関与できます。この反応では、求核剤が酸素原子を置換します。

一般的な試薬と条件

酸化: メタノール中で、チタンシリカライト(TS-1)を伴う過酸化水素(H₂O₂)。

還元: 亜鉛と酢酸。

置換: 穏やかな条件下でのさまざまな求核剤。

生成される主な生成物

還元: ロルカセリン。

置換: ロルカセリン N-オキシドのさまざまな置換誘導体。

抱合: グルクロン酸または硫酸との抱合体.

科学的研究の応用

化学: N-オキシド官能基の反応性を研究するために、有機合成における試薬として使用されています。

生物学: セロトニン受容体への影響と潜在的な治療的用途について調査されています。

医学: 肥満とその関連する代謝性疾患の治療における潜在的な用途について調査されています。

科学的研究の応用

Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide functional groups.

Biology: Investigated for its effects on serotonin receptors and potential therapeutic applications.

Medicine: Explored for its potential use in treating obesity and related metabolic disorders.

Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying N-oxide chemistry

作用機序

ロルカセリン N-オキシドは、ロルカセリンと同様に、セロトニン 2C 受容体の選択的活性化を通じて効果を発揮すると考えられています。 この活性化は、視床下部の弓状核にあるプロオピオメラノコルチンニューロンを刺激し、メラノコルチン-4 受容体におけるアルファ-メラノコルチン刺激ホルモンの放出増加につながります。 これは、満腹感と食物摂取量の減少につながります .

類似化合物との比較

類似化合物

ロルカセリン: 肥満の治療に使用されている母体化合物。

WAY-163909: 肥満やその他の状態の治療に使用される別のセロトニン 2C 受容体アゴニスト.

トリメチルアミン-N-オキシド(TMAO): 心臓血管の健康に関連する、自然に存在するN-オキシド.

独自性

ロルカセリン N-オキシドは、特定の酸化状態により、母体化合物やその他の類似のセロトニン受容体アゴニストと比較して、異なる薬物動態学的および薬力学的特性を示す可能性があるため、独自性があります。 抱合体を形成し、独自の化学反応に関与する能力により、研究および潜在的な治療的用途のための貴重な化合物となっています。

特性

分子式 |

C11H14ClNO |

|---|---|

分子量 |

211.69 g/mol |

IUPAC名 |

7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine |

InChI |

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3 |

InChIキー |

OBKJFJJRKLOMQV-UHFFFAOYSA-N |

正規SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)